molecular formula C13H11NO3 B2492496 (4'-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 500294-19-9

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol

Cat. No.: B2492496
CAS No.: 500294-19-9
M. Wt: 229.235
InChI Key: ACWFQKHPKYZHDM-UHFFFAOYSA-N
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Description

(4’-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to the 4’ position and a hydroxymethyl group is attached to the 2 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce the nitro group at the 4’ position. This is followed by a formylation reaction to introduce the formyl group at the 2 position. Finally, the formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4’-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: (4’-Nitro[1,1’-biphenyl]-2-yl)carboxylic acid.

    Reduction: (4’-Amino[1,1’-biphenyl]-2-yl)methanol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

(4’-Nitro[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (4’-Nitro[1,1’-biphenyl]-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3 position.

    (4’-Amino[1,1’-biphenyl]-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

[2-(4-nitrophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWFQKHPKYZHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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